molecular formula C5H11NO2 B8640741 2-[(Isopropylideneamino)oxy]-ethanol CAS No. 83495-51-6

2-[(Isopropylideneamino)oxy]-ethanol

Cat. No. B8640741
CAS RN: 83495-51-6
M. Wt: 117.15 g/mol
InChI Key: SJTCPULGRKWPDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04792616

Procedure details

by using 2-isopropylideneaminooxy-ethanol and 2-bromopropionyl bromide there is obtained 2-isopropylideneaminooxy-ethyl 2-bromopropionate, nD20 1.4710.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=[N:4][O:5][CH2:6][CH2:7][OH:8])([CH3:3])[CH3:2].[Br:9][CH:10]([CH3:14])[C:11](Br)=[O:12]>>[Br:9][CH:10]([CH3:14])[C:11]([O:8][CH2:7][CH2:6][O:5][N:4]=[C:1]([CH3:3])[CH3:2])=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)=NOCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)Br)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC(C(=O)OCCON=C(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.